(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
(4,5-dibromo-1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHLSUHDPXEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257872 | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881997-90-6 | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881997-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol typically involves:
- Halogenation (bromination) of a suitable imidazole precursor to introduce bromine atoms at the 4 and 5 positions.
- Methylation at the N-1 position of the imidazole ring.
- Functionalization at the 2-position to introduce the hydroxymethyl group, often via oxidation or reduction steps starting from aldehyde or related intermediates.
Detailed Synthetic Routes
Bromination of Imidazole Derivatives
- Starting from 1-methylimidazole or 1-methylimidazole-2-carbaldehyde, bromination is performed using elemental bromine or N-bromosuccinimide (NBS) in polar solvents such as DMF or water with sodium bicarbonate as a base to control pH and reaction rate.
- The reaction is typically carried out at low temperatures (0 °C to room temperature) to avoid over-bromination or decomposition.
- This step yields 4,5-dibromo-1-methylimidazole derivatives with high regioselectivity and yields around 70-80%.
Introduction of the Hydroxymethyl Group at C-2
- The 2-position functionalization to obtain the hydroxymethyl group can be achieved by reduction of the corresponding 2-carbaldehyde derivative.
- For example, 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde is reduced using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol to yield this compound.
- This reduction is typically performed at 0 °C to room temperature under inert atmosphere to prevent oxidation and side reactions.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-methylimidazole + Br2 or NBS, NaHCO3, DMF, 0-25 °C, 4-6 h | Bromination at C-4 and C-5 positions | 70-80 | Controlled pH to avoid over-bromination |
| 2 | 4,5-dibromo-1-methylimidazole-2-carbaldehyde + NaBH4, MeOH, 0-25 °C, 2 h | Reduction of aldehyde to hydroxymethyl | 75-85 | Inert atmosphere recommended |
Research Findings and Analysis
- Regioselectivity: Bromination occurs selectively at the 4 and 5 positions of the imidazole ring due to electronic and steric factors, as confirmed by NMR and mass spectrometry analyses.
- Yield and Purity: The two-step process (bromination followed by reduction) provides good overall yields (approximately 55-70% combined) with high purity, as verified by chromatographic and spectroscopic methods.
- Scalability: The use of mild conditions and common reagents such as NBS and NaBH4 allows for scalable synthesis suitable for industrial applications.
- Safety and Cost: The procedures avoid harsh reagents and extreme conditions, making the synthesis cost-effective and safer compared to alternative halogenation methods.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Bromination | 1-methylimidazole or 1-methylimidazole-2-carbaldehyde | Br2 or NBS, NaHCO3, DMF, 0-25 °C | 4,5-dibromo-1-methylimidazole or 4,5-dibromo-1-methylimidazole-2-carbaldehyde | 70-80 | High regioselectivity, mild conditions |
| Reduction | 4,5-dibromo-1-methylimidazole-2-carbaldehyde | NaBH4, MeOH, 0-25 °C | This compound | 75-85 | Efficient conversion, inert atmosphere recommended |
Additional Notes
- The synthesis of related compounds such as 4-bromo-1-methyl-1H-imidazol-5-yl)methanol involves similar steps but with fewer bromine substitutions and may require different reaction conditions.
- Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy, and HRMS to confirm the structure and purity of the final product.
- The compound’s stability and reactivity are influenced by the dibromo substitution pattern, which also affects subsequent functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formyl or carboxyl derivatives of the imidazole compound.
Reduction: Reduced imidazole derivatives with fewer bromine atoms or a methyl group instead of a hydroxymethyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of imidazole compounds, including (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, exhibit promising antimicrobial and anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit enzymes involved in cancer progression, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in ceramide biosynthesis and is a target for neurological disorders and cancer treatments .
Case Study: Inhibition of nSMase2
A study synthesized various imidazole derivatives to evaluate their inhibitory effects on nSMase2. Among these, compounds structurally related to this compound showed significant potency with IC50 values as low as 10 nM . This highlights the potential of this compound in developing therapeutic agents for treating cancer.
Materials Science
Synthesis of Advanced Materials
this compound can serve as a building block in the synthesis of advanced materials. Its brominated structure allows for further functionalization and incorporation into polymer matrices or nanomaterials. Research has shown that brominated imidazole derivatives can enhance the properties of materials used in coatings and electronics due to their stability and reactivity .
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Chemical resistance |
| Nanomaterials | Electronics | Electrical conductivity |
| Composites | Structural | Mechanical strength |
Biochemical Applications
Ligand Development
The compound's structure makes it suitable for use as a ligand in biochemical assays. It can interact with various biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. This property is particularly useful in drug design and development, where such interactions are crucial for efficacy .
Case Study: Ligand Binding Studies
In ligand binding studies, derivatives of imidazole have been shown to bind effectively to protein targets, influencing their activity. For instance, studies on related compounds demonstrated their ability to modulate enzyme activity through competitive inhibition mechanisms .
Mechanism of Action
The mechanism of action of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The bromine atoms in (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol confer distinct electronic and steric properties compared to other substituents:
- Chlorine vs. Bromine : Chlorinated analogs, such as 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, exhibit lower molecular weight and slightly reduced steric hindrance compared to brominated derivatives. Bromine’s higher electronegativity and polarizability may enhance reactivity in nucleophilic substitution or cross-coupling reactions .
- Nitro Groups: Compounds like 1,2-dimethyl-5-nitro-1H-imidazole derivatives (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate) feature electron-withdrawing nitro groups, which increase ring acidity and reactivity toward reduction or aromatic substitution. In contrast, bromine atoms are less electron-withdrawing but more lipophilic .
- The phenol group’s acidity (pKa ~10) contrasts with the methanol group’s weaker acidity (pKa ~15–20), affecting hydrogen-bonding capabilities .
Physical and Chemical Properties
- Melting Points and Solubility : Bromine’s increased molecular weight and lipophilicity likely elevate the melting point compared to chlorine- or nitro-substituted imidazoles. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has a melting point of 120°C , while brominated analogs may exceed this due to stronger van der Waals forces.
- Spectroscopic Data: NMR shifts for the methyl group (δ ~2.5–3.9 ppm) and methanol protons (δ ~4.6 ppm) would align with trends observed in similar imidazole derivatives, though bromine’s deshielding effect may alter specific peaks .
Comparative Data Table
Biological Activity
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol is a unique compound belonging to the imidazole family, characterized by the presence of two bromine atoms and a hydroxymethyl group. This structure endows it with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₅H₅Br₂N₃O. The imidazole ring is known for its role in various biological processes and interactions with biological targets. The presence of bromine atoms enhances its reactivity, potentially influencing its biological activity.
Target Interaction
Imidazole derivatives often interact with a variety of biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic processes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It demonstrated notable efficacy against fungal strains, suggesting potential as an antifungal agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules demonstrated that this compound exhibited potent activity against resistant strains of bacteria and fungi. The study utilized various concentrations to determine the MIC values and assessed the compound's effect on cell viability through standard assays .
- Synthesis and Characterization : Another research effort focused on the synthesis of this compound and its derivatives. The synthesis involved bromination followed by hydroxymethylation of 1-methylimidazole. Characterization techniques confirmed the structure and purity of the synthesized compound .
- Mechanistic Insights : Further investigations into the mechanistic aspects revealed that the compound's biological activity could be attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, enhancing its antimicrobial effects .
Pharmacological Applications
The potential applications of this compound extend beyond antimicrobial use:
- Drug Development : Its scaffold can be utilized in designing new pharmaceuticals targeting various diseases.
- Industrial Applications : Given its unique properties, this compound may find use in developing specialty chemicals or materials.
Q & A
Q. What are the established synthetic routes for (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of an imidazole core. A common approach includes:
- Core formation : Condensation of α-hydroxyketones or aldehydes with ammonium acetate and amines under reflux (e.g., methanol or ethanol as solvents) to form the imidazole ring .
- Bromination : Electrophilic bromination using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to introduce dibromo substituents at positions 4 and 5 .
- Methylation : Quaternization of the imidazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl group .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from methanol/diethyl ether mixtures to isolate the product . Optimization involves adjusting stoichiometry (e.g., excess brominating agents), reaction time (12–24 hours for imidazole formation), and temperature control to minimize side reactions .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., splitting from bromine atoms and the methyl group). For example, the methanol proton (-CH₂OH) typically appears as a triplet (δ ~3.8–4.2 ppm) coupled to adjacent imidazole protons .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight (expected [M+H]⁺ ~307.85 g/mol for C₅H₆Br₂N₂O) and isotopic patterns from bromine .
- X-ray crystallography : For unambiguous confirmation of the crystal structure, including bond angles and planarity of the imidazole ring. Software like SHELXL or WinGX is used for refinement.
- Elemental analysis : To validate C, H, N, and Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the steric and electronic influence of the dibromo substituents affect the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing bromine atoms at positions 4 and 5 deactivate the imidazole ring, reducing its susceptibility to electrophilic substitution. However, they enhance oxidative stability and facilitate Suzuki-Miyaura couplings at the 2-position methanol group. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water mixtures (60–80°C) .
- Steric hindrance : The 1-methyl group may slow coupling kinetics, requiring extended reaction times (24–48 hours) .
- Monitoring : Use TLC or HPLC to track intermediate formation and byproducts .
Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?
The compound’s stability depends on pH and solvent:
- Acidic conditions : Protonation of the imidazole nitrogen increases susceptibility to hydrolysis. Use aprotic solvents (e.g., DMF) and avoid strong acids .
- Basic conditions : The methanol group may undergo oxidation. Stabilize with antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar) .
- Storage : Lyophilized solids stored at -20°C in amber vials show minimal degradation over 6 months, as confirmed by HPLC purity assays .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions between the dibromo-imidazole core and active sites (e.g., fungal CYP51 enzymes). The methanol group often forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) indicate strong binding .
- QSAR models : Correlate substituent effects (e.g., bromine electronegativity) with antifungal activity .
Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?
Contradictions often arise from:
- Reaction conditions : Varied stoichiometry (e.g., excess bromine leading to over-substitution) or solvent polarity affecting intermediates .
- Biological assays : Differences in microbial strains or assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines .
- Statistical analysis : Apply ANOVA or t-tests to determine significance of yield variations. Replicate experiments ≥3 times .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Bromination Temp | 0–5°C | Minimizes di-brominated byproducts |
| Reaction Time | 12–18 hours | Maximizes ring formation |
| Solvent (NMR) | DMSO-d₆ | Resolves imidazole proton splitting |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) at 30 Days | Major Byproduct |
|---|---|---|
| pH 3 (HCl) | 45% | Imidazole-2-carboxylic acid |
| pH 10 (NaOH) | 28% | 4,5-Dibromo-1-methylimidazole |
| UV Light (254 nm) | 62% | Unidentified dimer |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
